3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Description

IUPAC Nomenclature and Structural Representation

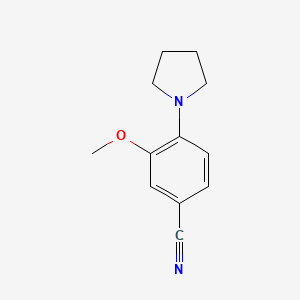

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methoxy-4-(1-pyrrolidinyl)benzonitrile. This systematic name accurately describes the structural arrangement of functional groups within the molecule, indicating the presence of a methoxy group at the 3-position and a pyrrolidinyl substituent at the 4-position of the benzonitrile core structure. The nomenclature follows standard IUPAC conventions for naming aromatic compounds with multiple substituents, providing clear identification of the relative positions of each functional group.

The molecular structure can be represented through multiple chemical notation systems that provide complementary information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is documented as N#CC1=CC=C(N2CCCC2)C(OC)=C1. This linear notation efficiently encodes the complete structural information, showing the nitrile group (#N), the aromatic ring system, the pyrrolidine ring (N2CCCC2), and the methoxy group (OC).

The International Chemical Identifier provides a more comprehensive structural description with the code 1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3. This notation system includes information about the molecular connectivity, hydrogen positions, and structural hierarchy. The corresponding International Chemical Identifier Key is XRKHRCVWQIBKPW-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical informatics applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-methoxy-4-(1-pyrrolidinyl)benzonitrile |

| Molecular Formula | C12H14N2O |

| SMILES Notation | N#CC1=CC=C(N2CCCC2)C(OC)=C1 |

| InChI Code | 1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

| InChI Key | XRKHRCVWQIBKPW-UHFFFAOYSA-N |

Properties

IUPAC Name |

3-methoxy-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKHRCVWQIBKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261672 | |

| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-48-2 | |

| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as 3-methoxy-4-(pyrrolidin-1-yl)benzonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization.

Biochemical Pathways

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various bioactive molecules.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine receptors, particularly the H3 receptor, demonstrating an IC50 value of 0.52 nM in H3R antagonism. This interaction suggests that this compound can modulate histamine-related pathways, potentially influencing various physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The compound’s ability to bind to specific receptors and modulate their activity underscores its potential as a biochemical tool.

Biological Activity

3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group, a pyrrolidine moiety, and a benzonitrile unit. This unique combination may influence its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 202.25 g/mol |

| Functional Groups | Methoxy, Pyrrolidine, Nitrile |

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. The pyrrolidine ring can modulate enzyme activity and receptor binding. The presence of the methoxy group may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Potential Biological Targets

- Receptor Tyrosine Kinases (RTKs) : Compounds with similar structures have shown inhibition of RTK pathways, which are crucial in cancer progression.

- G Protein-Coupled Receptors (GPCRs) : The pyrrolidine structure is known to interact with GPCRs, affecting signaling pathways related to various physiological processes.

- Enzymatic Activity : The compound may influence enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the methoxy or pyrrolidine groups could enhance selectivity and potency against specific targets.

Key Findings from SAR Studies

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring can significantly impact binding affinity and selectivity for biological targets.

- Methoxy Group Positioning : The position of the methoxy group relative to other substituents affects the compound's overall activity profile.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of pyrrolidine derivatives in drug discovery. For instance:

- Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through RTK inhibition.

- Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications for this compound.

Scientific Research Applications

Opioid Receptor Antagonism

Research indicates that derivatives of compounds similar to 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile exhibit activity as opioid receptor antagonists. Specifically, studies have shown that certain piperazine derivatives can block κ-opioid receptors, which are implicated in various psychiatric disorders such as depression and anxiety .

Case Study:

A study published in 2013 identified new classes of opioid receptor antagonists that could be beneficial for treating addiction and eating disorders . The structural similarities between these compounds and this compound suggest potential for similar applications.

RORγt Modulation

The pyrrolidine moiety in this compound makes it a candidate for modulating the retinoic acid-related orphan receptor γ (RORγt), which plays a critical role in autoimmune diseases. Research has demonstrated that pyrrolidine derivatives can act as inverse agonists at RORγt, providing a pathway for the development of new therapies for conditions like multiple sclerosis .

Data Table: RORγt Inhibition Potency

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| Compound A | 12 | Inverse Agonist |

| Compound B | 61 | Agonist |

| This compound | TBD | TBD |

GlyT1 Inhibition

Another promising application involves the inhibition of GlyT1 (glycine transporter 1), which is crucial in neurotransmission processes. Compounds structurally related to this compound have shown potential as inhibitors of GlyT1, suggesting therapeutic possibilities for schizophrenia and other neuropsychiatric disorders .

Case Study:

A series of pyrrolidine-based compounds were synthesized and tested for GlyT1 inhibition, with some exhibiting significant potency (K values in the low micromolar range) .

Synthetic Routes

The synthesis of this compound can be approached through various methods, often involving the coupling of substituted benzonitriles with pyrrolidine derivatives. The synthetic pathways often yield compounds with high purity and biological activity.

Example Synthetic Route:

A common synthetic route involves:

- Formation of the Pyrrolidine Ring: Reaction of pyrrolidine with appropriate aldehydes or ketones.

- Nitrile Formation: Subsequent reaction with benzonitriles to form the desired compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-methoxy-4-(pyrrolidin-1-yl)benzonitrile and related benzonitrile derivatives:

Key Observations:

- Pyrrolidine vs. Piperidone : The replacement of pyrrolidine with a piperidone ring (as in 3-(4-oxopiperidin-1-yl)benzonitrile) introduces a ketone group, enhancing hydrogen-bonding capacity but reducing flexibility compared to the saturated pyrrolidine .

- Extended Conjugation : The naphthofuran system in (Z)-4-((2-(pyrrolidin-1-yl)naphtho[2,1-b]furan-1-ylidene)methyl)benzonitrile enables π-conjugation, which may enhance photophysical properties for catalytic applications .

Physicochemical and Reactivity Comparisons

| Property | This compound | 3-(4-Oxopiperidin-1-yl)benzonitrile | 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (methoxy enhances solubility) | Lower (ketone increases polarity) | Higher (pyrazole contributes to hydrophobicity) |

| Reactivity | Base-sensitive (tertiary amine) | Ketone susceptible to nucleophiles | Amino group enables derivatization (e.g., acylation) |

| Thermal Stability | Stable up to 200°C | Decomposes above 180°C (ketone) | Stable under acidic conditions |

Notes:

- The methoxy group in this compound improves solubility in polar solvents compared to its non-methoxy analogs .

- The tertiary amine in pyrrolidine may participate in acid-base reactions or coordinate with metal catalysts, unlike the pyrazole-based compounds .

Preparation Methods

Alternative Synthetic Routes and Considerations

Direct Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring bears an activating group ortho or para to the leaving group (e.g., fluorine), pyrrolidine can be directly substituted under milder conditions. However, the methoxy group is electron-donating and may reduce the reactivity for SNAr, making Pd-catalyzed amination more favorable.

Reduction and Functional Group Interconversion: In some cases, amide intermediates can be reduced to amines using borane complexes (e.g., BH3-Me2S) in THF at 0-60 °C, followed by further functionalization.

Summary Table of Preparation Methods

Research Findings and Optimization

The palladium-catalyzed amination step is critical for the selective introduction of the pyrrolidin-1-yl group, with ligand choice and base affecting yield and selectivity.

The use of N-bromosuccinimide (NBS) for selective bromination of methyl groups adjacent to nitriles allows for further functional group manipulation, which can be leveraged to access aldehyde or other derivatives.

Reaction times typically range from 4 to 12 hours, with temperatures from ambient to 110 °C depending on the step.

Purification methods include silica gel chromatography and preparative HPLC, ensuring high purity of the final product.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-4-(pyrrolidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

A common method involves condensation reactions using precursors like 4-formylbenzonitrile, substituted phenols, and pyrrolidine under reflux conditions. For example, a protocol from Wang et al. (2020) employed 4-formylbenzonitrile, naphthalen-2-ol, and pyrrolidine in ethanol at 100°C for 10 hours, followed by recrystallization from dichloromethane . Optimization can include varying solvents (e.g., DMF for solubility), temperature gradients, and catalyst screening (e.g., acid/base catalysts) to improve yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography to resolve molecular conformation (e.g., bond lengths, dihedral angles) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- HPLC-MS for assessing synthetic intermediates and byproducts.

- FT-IR to confirm functional groups like nitrile (C≡N stretch ~2220 cm⁻¹) and methoxy groups .

Q. How do physicochemical properties like dipole moment and solubility influence its applications?

Benzonitrile derivatives exhibit high dipole moments (e.g., ~4.0 D for benzonitrile), enhancing miscibility with polar solvents like DMSO or methanol . These properties make it suitable as a co-solvent in reactions requiring charge stabilization. Solubility can be tuned via substituent modifications; for example, adding electron-donating groups (e.g., methoxy) increases polarity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from conformational flexibility. Crystallographic studies (e.g., Wang et al., 2020) revealed intramolecular hydrogen bonds (O–H⋯N, 2.606 Å) and dihedral angles (72.91° between aromatic rings) that stabilize specific conformations . Molecular docking simulations using these structural parameters can validate binding modes against target proteins, reconciling divergent activity data .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

- QSAR modeling : Use descriptors like LogP, molar refractivity, and topological indices to correlate substituent effects with bioactivity (e.g., xanthine oxidase inhibition) .

- Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability over time, focusing on pyrrolidine ring interactions with hydrophobic pockets .

- Density Functional Theory (DFT) : Calculate charge distribution to identify electron-rich regions for electrophilic modifications .

Q. How do structural modifications (e.g., replacing pyrrolidine with morpholine) impact biological activity?

Comparative studies of analogs show that pyrrolidine’s five-membered ring enhances conformational rigidity, improving binding affinity compared to morpholine’s six-membered ring. For instance, 3-cyano-4-(morpholin-4-yl)benzoic acid exhibited reduced enzyme inhibition due to increased steric hindrance . Modifications should prioritize maintaining ring size while introducing substituents (e.g., methyl groups) to optimize steric and electronic effects .

Q. What methodologies address inconsistencies in cytotoxicity data across cell lines?

- Dose-response profiling : Use IC₅₀ values from multiple assays (MTT, ATP-lite) to account for metabolic variability .

- Transcriptomic analysis : Identify cell-line-specific expression of target proteins (e.g., androgen receptors) to contextualize activity differences .

- Crystallographic validation : Confirm compound stability in culture media via XRD to rule out degradation artifacts .

Methodological Considerations

Q. How to design a robust SAR study for derivatives targeting enzyme inhibition?

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 3-methoxy and 4-pyrrolidinyl positions.

- Enzyme kinetics : Measure inhibition constants (Kᵢ) under standardized pH and temperature conditions.

- Statistical validation : Apply multivariate regression to isolate critical physicochemical parameters (e.g., Hammett σ values) .

Q. What experimental controls are essential for crystallographic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.